molecular formula C12H23B B1588581 12-Bromododec-1-ene CAS No. 99828-63-4

12-Bromododec-1-ene

Cat. No.: B1588581
CAS No.: 99828-63-4
M. Wt: 247.21 g/mol
InChI Key: ZIGYFXNWSWECFA-UHFFFAOYSA-N
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Description

Significance in Contemporary Organic Synthesis Research

The strategic importance of 12-Bromododec-1-ene is demonstrated in its application across various fields of chemical research, from the development of advanced materials to the synthesis of biologically active natural products. cymitquimica.com Its long aliphatic chain is particularly useful for introducing hydrophobic properties into a target molecule or for creating long, flexible linkers in polymer and supramolecular chemistry.

A compelling example of its significance is found in the synthesis of insect sex pheromones, which are crucial for developing environmentally benign pest control strategies. mdpi.comsemanticscholar.org Researchers have successfully utilized this compound in the asymmetric synthesis of (S)-14-methyl-1-octadecene, the sex pheromone of the destructive peach leafminer moth. mdpi.com In this multi-step synthesis, this compound is converted into its corresponding Grignard reagent. This organometallic intermediate is then coupled with a chiral tosylate fragment in the presence of a lithium tetrachlorocuprate (Li₂CuCl₄) catalyst to construct the carbon skeleton of the final pheromone molecule. mdpi.comresearchgate.net This specific application highlights the compound's role in forming key carbon-carbon bonds to assemble complex, bioactive targets.

The compound is also identified as a key building block in the synthesis of specialized ligands for nanomaterials. For instance, it is a precursor in the creation of zwitterionic sulfobetaine (B10348) ligands used to control the morphology of Cesium Lead Bromide (CsPbBr₃) nanocrystals, which have applications in optoelectronic devices. The synthesis involves an initial substitution reaction at the bromine-bearing carbon, followed by further modifications that leave the terminal alkene available for other purposes or as a structural feature of the final ligand.

Retrosynthetic Analysis Pathways Involving this compound Precursors

Retrosynthetic analysis is a powerful strategy in organic synthesis where a target molecule is conceptually broken down into simpler, commercially available precursors. bibliotekanauki.plnih.gov This process reveals logical bond disconnections and the key intermediates required for a successful synthesis. The synthesis of the aforementioned peach leafminer pheromone, (S)-14-methyl-1-octadecene, provides an excellent case study for a retrosynthetic pathway where this compound is a pivotal intermediate.

The retrosynthetic analysis of the target pheromone begins by identifying the most strategic bond to disconnect. A logical disconnection is the C12-C13 bond, which breaks the 18-carbon target into two smaller fragments. This leads back to a C12 electrophile and a C6 nucleophile. The C12 electrophilic synthon is recognized as being accessible from this compound (designated as compound 11 in the research). researchgate.net

Further deconstruction of this compound via a functional group interconversion (FGI) reveals its own precursor: dodec-11-en-1-ol (compound 10 ). mdpi.comresearchgate.net This retrosynthetic step is based on the well-established transformation of a primary alcohol into a primary alkyl bromide.

The forward synthesis validates this retrosynthetic plan. Dodec-11-en-1-ol is synthesized and then converted to this compound in high yield using triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄), a standard method for this type of transformation. mdpi.com This sequence demonstrates how retrosynthetic analysis effectively identifies key building blocks like this compound and their own readily available precursors, streamlining the path to complex molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

12-bromododec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2H,1,3-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGYFXNWSWECFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450981
Record name 12-bromododec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99828-63-4
Record name 12-bromododec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 12 Bromododec 1 Ene

Regioselective and Stereoselective Synthesis Approaches

Achieving high levels of regioselectivity and stereoselectivity is paramount in modern organic synthesis to ensure the desired isomer is obtained, minimizing waste and complex purification procedures.

E2 Elimination Strategies from Dibromododecane (B8593686) Precursors

A prominent method for the synthesis of 12-bromododec-1-ene involves the E2 (bimolecular elimination) reaction of a dibromododecane precursor. rsc.org This approach is designed to selectively form a double bond at one end of the carbon chain while retaining the bromine atom at the other.

In a typical procedure, 1,12-dibromododecane (B1294643) is treated with a strong, sterically hindered base to promote the elimination of a hydrogen and a bromine atom. rsc.org The regioselectivity of this reaction is critical, as the base could potentially abstract a proton from either end of the molecule. The use of a bulky base favors the formation of the terminal alkene (Hofmann product) due to steric hindrance at the more substituted internal positions.

One documented synthesis involves the reaction of 1,12-dibromododecane with potassium tert-butoxide (t-BuOK) in anhydrous tetrahydrofuran (B95107) (THF). rsc.org The mixture is stirred under reflux for an extended period, leading to the formation of this compound. rsc.org This E2 elimination strategy provides the desired product in a moderate yield after purification by flash chromatography. rsc.org

Controlled Bromination of Dodec-11-en-1-ol and Analogues

An alternative regioselective strategy involves the conversion of a terminal alcohol to a bromide in the presence of a terminal alkene. The synthesis of this compound can be effectively achieved starting from dodec-11-en-1-ol. mdpi.comresearchgate.net This method relies on the selective bromination of the primary alcohol group without affecting the double bond at the other end of the molecule.

The Appel reaction is a well-established method for this transformation, utilizing a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄). mdpi.comorganic-chemistry.org This reaction proceeds under mild conditions and typically provides high yields of the corresponding alkyl halide. organic-chemistry.org The mechanism involves the formation of an oxyphosphonium intermediate, which is then displaced by the bromide ion in an Sₙ2 reaction. organic-chemistry.org

A specific protocol describes the treatment of dodec-11-en-1-ol with PPh₃ and CBr₄ in dichloromethane (B109758) at a low temperature (-10 °C). mdpi.com This method has been reported to produce this compound in a high yield (90%) after purification. mdpi.comresearchgate.net

Optimization of Reaction Conditions and Reagent Systems (e.g., PPh₃/CBr₄, NBS, t-BuOK)

The optimization of reaction conditions is a critical aspect of developing efficient and robust synthetic protocols. nih.govbeilstein-journals.org This involves a systematic evaluation of various parameters such as reagents, solvents, temperature, and reaction time to maximize yield and purity while minimizing side reactions. nih.gov

Reagent SystemPrecursorProductSolventKey ConditionsYield
t-BuOK1,12-dibromododecaneThis compoundAnhydrous THFReflux, 16 h49% rsc.org
PPh₃/CBr₄Dodec-11-en-1-olThis compoundDichloromethane-10 °C90% mdpi.comresearchgate.net

N--Bromosuccinimide (NBS) is another common reagent for allylic and benzylic bromination, but its application for the direct conversion of a terminal alcohol to a bromide in the presence of an alkene requires careful consideration of reaction conditions to avoid unwanted side reactions with the double bond. For the synthesis of this compound, the PPh₃/CBr₄ system appears to be a more direct and higher-yielding approach from the corresponding alcohol. mdpi.comresearchgate.net

The choice of base is crucial in the E2 elimination strategy. Potassium tert-butoxide (t-BuOK) is a strong, non-nucleophilic, and sterically hindered base, which favors the formation of the terminal alkene from 1,12-dibromododecane. rsc.orgsioc-journal.cn The optimization of the base to substrate ratio and the reaction temperature can influence the yield and selectivity of the elimination reaction. rsc.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edumsu.eduvertecbiosolvents.com

Atom Economy Maximization in Production Pathways

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.orgskpharmteco.com Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. yale.eduacs.org

In the context of this compound synthesis:

The E2 elimination from 1,12-dibromododecane using t-BuOK has a theoretical atom economy that is not ideal, as it generates potassium bromide and tert-butanol (B103910) as byproducts.

The Appel reaction using dodec-11-en-1-ol, PPh₃, and CBr₄ also has a lower atom economy due to the formation of triphenylphosphine oxide and bromoform (B151600) as stoichiometric byproducts.

While these methods are effective, there is room for improvement from an atom economy perspective. The development of catalytic methods that can achieve the same transformations would be a significant advancement in green chemistry. yale.eduvertecbiosolvents.com

Design for Less Hazardous Synthetic Routes and Solvents

This principle focuses on designing synthetic methods that use and generate substances with little or no toxicity to human health and the environment. yale.eduvertecbiosolvents.comskpharmteco.com The choice of solvents and reagents is a key consideration.

In the described syntheses of this compound:

The use of dichloromethane in the Appel reaction is a concern, as it is a halogenated solvent with potential environmental and health risks. mdpi.com Seeking benign alternative solvents is a goal of green chemistry. yale.eduvertecbiosolvents.com

Tetrahydrofuran (THF) , used in the E2 elimination, is a common laboratory solvent but also has safety concerns regarding peroxide formation. rsc.org

Carbon tetrabromide (CBr₄) is a toxic reagent. mdpi.com The development of alternative, less hazardous brominating agents would improve the greenness of the synthesis.

Future research could explore solvent-free reaction conditions or the use of greener solvents derived from renewable resources. Additionally, designing routes that avoid hazardous reagents and minimize the production of toxic byproducts is a continuous goal in the synthesis of this compound and other chemical compounds. yale.edumsu.edu

Minimization of Derivatization and Waste Generation

In the pursuit of sustainable chemical manufacturing, modern synthetic strategies for producing this compound are increasingly focused on the principles of green chemistry. These principles prioritize the reduction of waste, the elimination of unnecessary synthetic steps such as the use of protecting groups (derivatization), and the maximization of atom economy. acs.orgskpharmteco.com The goal is to design processes that are not only efficient in yield but also environmentally benign by minimizing the generation of hazardous byproducts and solvent waste. jocpr.com

Traditional methods for converting a primary alcohol, such as dodec-11-en-1-ol, into the target haloalkane often rely on stoichiometric reagents that lead to significant waste. A prominent example is the Appel reaction, which utilizes carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). mdpi.com While effective, this reaction generates a stoichiometric amount of triphenylphosphine oxide as a byproduct, which has a high molecular weight and can be difficult to separate from the desired product, often necessitating purification by column chromatography and thereby generating more waste. The atom economy of such reactions is inherently low, as a large portion of the atomic mass of the reagents is not incorporated into the final product. skpharmteco.comjocpr.com

Advanced methodologies seek to overcome these limitations through catalytic processes and by selecting reagents that generate minimal and non-hazardous waste.

Catalytic Approaches and Phase-Transfer Catalysis

Catalytic methods represent a significant step forward in waste reduction. numberanalytics.com Instead of stoichiometric reagents, a small amount of a catalyst is used to facilitate the transformation, which can be regenerated and reused. For the synthesis of alkyl halides, phase-transfer catalysis (PTC) offers a particularly advantageous approach. crdeepjournal.orgijirset.com

PTC facilitates the reaction between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. slideshare.net In the context of synthesizing this compound from its corresponding alcohol, a phase-transfer catalyst (typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt) can transport a bromide anion (e.g., from sodium bromide in an aqueous solution) into the organic phase containing the alcohol substrate. operachem.com This enables the substitution reaction to occur without the need for expensive, anhydrous organic solvents that are required to dissolve both the ionic salt and the organic substrate. ijirset.com

The primary benefits of using PTC in this synthesis include:

Elimination of Harsh Reagents: It avoids the use of reagents like PPh₃/CBr₄.

Reduction of Organic Solvent Waste: Reactions can often be run with water as a solvent or under neat conditions, significantly reducing the volume of organic waste. ijirset.com

Improved Reaction Conditions: PTC often allows for milder reaction temperatures and pressures, reducing energy consumption. acs.orgslideshare.net

Simplified Workup: The catalyst can often be recovered and reused, and the separation of the product is simplified, reducing the need for waste-generating purification steps like chromatography.

The general mechanism involves the phase-transfer catalyst (Q⁺X⁻) exchanging its anion for the bromide anion (Br⁻) at the aqueous-organic interface. The newly formed lipophilic ion pair (Q⁺Br⁻) then migrates into the organic phase, where the "naked" and highly reactive bromide anion can react with the substrate. operachem.commdpi.com

Research Findings on Waste-Minimizing Syntheses

While specific research applying PTC directly to the synthesis of this compound is not widely published, the principles are well-established for analogous haloalkanes. The following table compares a traditional method with a hypothetical, yet plausible, PTC-based approach, highlighting the advantages in waste reduction and atom economy.

ParameterTraditional Method (Appel Reaction)Advanced Method (Phase-Transfer Catalysis)
Starting Material Dodec-11-en-1-olDodec-11-en-1-ol (activated, e.g., as a mesylate)
Brominating Agent Carbon Tetrabromide (CBr₄)Sodium Bromide (NaBr)
Other Reagents Triphenylphosphine (PPh₃)Quaternary Ammonium Salt (e.g., TBAB) (Catalytic)
Solvent DichloromethaneWater/Toluene (biphasic) or neat
Major Byproduct Triphenylphosphine oxide (O=PPh₃)Sodium Mesylate
Waste Profile High: Stoichiometric high molecular weight byproduct; halogenated solvent.Low: Recyclable catalyst; benign inorganic salt; reduced solvent volume.
Atom Economy LowHigh

This table is illustrative, based on established chemical principles. TBAB refers to Tetrabutylammonium bromide.

By focusing on catalytic routes and optimizing reaction conditions to avoid derivatization and reduce purification needs, the synthesis of this compound can be aligned with modern standards of sustainable chemistry, significantly lowering its environmental impact.

Chemical Reactivity and Transformation Mechanisms of 12 Bromododec 1 Ene

Nucleophilic Substitution Reactions at the Bromine Center

The presence of a bromine atom at the terminus of the twelve-carbon chain in 12-bromododec-1-ene renders the terminal carbon electrophilic and susceptible to nucleophilic attack. wikipedia.orgsavemyexams.com This reactivity is a cornerstone of its utility in synthetic organic chemistry, allowing for the introduction of a wide array of functional groups through the displacement of the bromide ion. These reactions typically proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism. wikipedia.org

Exploration of Nucleophile Scope and Selectivity

This compound readily reacts with a variety of nucleophiles. wikipedia.org Due to the primary nature of the alkyl halide, these reactions are generally efficient. Common nucleophiles that can be employed to displace the bromide include:

  • Hydroxide ions (OH⁻) to form dodec-11-en-1-ol. savemyexams.com
  • Cyanide ions (CN⁻) to yield 13-cyanododec-1-ene. wikipedia.org
  • Azide ions (N₃⁻) to produce 12-azidododec-1-ene. wikipedia.org
  • Thiocyanate ions (SCN⁻) resulting in 12-thiocyanatododec-1-ene. wikipedia.org
  • Amines to afford corresponding secondary or tertiary amines, depending on the starting amine. wikipedia.org
  • Alkoxides and thiolates to generate ethers and thioethers, respectively. wikipedia.org
  • The selectivity of these reactions is generally high, with the nucleophile preferentially attacking the carbon bearing the bromine atom. The presence of the terminal double bond does not typically interfere with the substitution reaction under standard S(_N)2 conditions. However, the choice of base and solvent is crucial to minimize competing elimination (E2) reactions, which would lead to the formation of a diene. Strong, sterically hindered bases favor elimination, while less hindered, strong nucleophiles favor substitution. masterorganicchemistry.com

    Interactive Table: Scope of Nucleophiles in Reactions with this compound

    Nucleophile Reagent Example Product
    Hydroxide Sodium Hydroxide (NaOH) Dodec-11-en-1-ol
    Cyanide Sodium Cyanide (NaCN) 13-Cyanododec-1-ene
    Azide Sodium Azide (NaN₃) 12-Azidododec-1-ene
    Thiolate Sodium Thiolate (NaSR) Alkyl dodec-11-enyl sulfide
    Amine Ammonia (NH₃) Dodec-11-en-1-amine

    Kinetic and Thermodynamic Considerations in S(_N)2 Pathways

    The S(_N)2 reaction of this compound is a concerted, one-step process where the nucleophile attacks the electrophilic carbon simultaneously with the departure of the bromide leaving group. libretexts.org The reaction proceeds through a pentacoordinate transition state. wikipedia.org

    Kinetics: The rate of the S(_N)2 reaction is second-order, meaning it is dependent on the concentration of both the substrate (this compound) and the nucleophile. wikipedia.orglibretexts.orgpharmaguideline.com The rate law can be expressed as: Rate = k[C₁₂H₂₃Br][Nu⁻]. The primary nature of the alkyl halide in this compound means that steric hindrance at the reaction center is minimal, allowing for a relatively fast reaction rate compared to secondary or tertiary haloalkanes. libretexts.org

    Thermodynamics: The thermodynamics of the S(_N)2 reaction are influenced by several factors, including bond enthalpies and solvation effects. The breaking of the C-Br bond and the formation of a new C-Nu bond are the primary energetic considerations. For the reaction to be thermodynamically favorable, the new bond formed should generally be stronger or of comparable strength to the bond being broken.

    Computational studies on similar S(_N)2 reactions have provided detailed insights into the potential energy surface of the reaction. mdpi.comsciforum.netresearchgate.net These studies show the formation of a pre-reaction complex between the nucleophile and the substrate, followed by the transition state and a post-reaction complex before the final products are formed. mdpi.comsciforum.net The polarity of the solvent can significantly impact the reaction rate; polar aprotic solvents are generally preferred for S(_N)2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus preserving its reactivity. mdpi.comresearchgate.net Increasing solvent polarity can sometimes decrease the reaction rate due to the dispersal of charge in the transition state. researchgate.net

    Carbon-Carbon Bond Formation Strategies

    This compound is a valuable substrate for constructing more complex carbon skeletons through various carbon-carbon bond-forming reactions. These reactions can utilize either the terminal alkene or the bromo-functional group.

    Cross-Coupling Reactions Utilizing the Terminal Alkene Moiety

    The terminal double bond of this compound can participate in several important cross-coupling reactions, most notably the Heck reaction. wikipedia.org The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org In the context of this compound, it would typically react with an aryl or vinyl halide. The reaction generally proceeds with high regioselectivity, with the new carbon-carbon bond forming at the less substituted carbon of the double bond.

    Role in Palladium-Catalyzed Coupling Processes (e.g., Sonogashira Coupling with Bromoalkenes)

    The bromo-functional group of this compound is a key handle for palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, which typically involves the reaction of a terminal alkyne with an aryl or vinyl halide, can be adapted for bromoalkenes. google.comsigmaaldrich.com This reaction allows for the formation of a new carbon-carbon bond between the sp-hybridized carbon of the alkyne and the sp³-hybridized carbon of the bromoalkene, although the direct coupling of terminal alkynes with alkyl halides can be more challenging than with aryl or vinyl halides. The catalytic cycle for these reactions generally involves the oxidative addition of the bromoalkene to a Pd(0) complex, followed by transmetalation and reductive elimination. rsc.org

    Interactive Table: Palladium-Catalyzed Reactions Involving Bromoalkenes

    Reaction Name Coupling Partners Catalyst System Product Type
    Heck Reaction wikipedia.org Alkene + Aryl/Vinyl Halide Pd Catalyst + Base Substituted Alkene
    Sonogashira Coupling google.com Terminal Alkyne + Aryl/Vinyl Halide Pd Catalyst + Cu(I) cocatalyst + Base Disubstituted Alkyne
    Suzuki Coupling masterorganicchemistry.com Organoboron Compound + Aryl/Vinyl Halide Pd Catalyst + Base Biaryl or Vinylarene

    Copper-Mediated C-C Coupling Protocols with this compound Analogues

    Copper-catalyzed cross-coupling reactions provide an alternative to palladium-based methods for C-C bond formation. thieme-connect.com The Ullmann reaction, for instance, traditionally involves the copper-promoted coupling of two aryl halides to form a biaryl. byjus.comorganic-chemistry.org While the classic Ullmann conditions are harsh, modern modifications have expanded the scope to include a wider range of substrates, including bromoalkenes under certain conditions. researchgate.net

    More recent developments in copper catalysis have led to milder and more efficient protocols for the cross-coupling of alkyl halides with various organometallic reagents. For example, copper(I) iodide has been shown to catalyze the cross-coupling of haloalkanes with allyl boronic esters. thieme-connect.com These reactions proceed under relatively mild conditions and demonstrate good functional group tolerance. The proposed mechanism often involves the formation of an organocopper intermediate which then reacts with the alkyl halide. thieme-connect.com The engagement of unactivated alkyl halides in copper-catalyzed cross-couplings has historically been challenging, but new strategies are emerging to address this. researchgate.net Some copper-catalyzed cross-coupling reactions of secondary alkyl halides have been shown to proceed via an S(_N)2 mechanism with inversion of configuration. organic-chemistry.org

    Olefin Functionalization Chemistry of the Terminal Alkene

    The terminal alkene group in this compound is a key functional handle that allows for a variety of chemical transformations. This section explores the reactivity of this double bond in electrophilic additions, cycloadditions, and its role in the derivatization of polymerization initiators.

    Electrophilic Additions and Cycloadditions

    The electron-rich double bond of this compound readily participates in electrophilic addition and cycloaddition reactions, providing pathways to a diverse range of functionalized long-chain alkanes and cyclic compounds.

    Electrophilic Additions

    The terminal alkene of this compound is susceptible to attack by electrophiles. In polar reactions, the π-electrons of the carbon-carbon double bond act as a nucleophile, attacking an electrophilic species. wikipedia.org This process typically proceeds through a two-step mechanism involving a carbocation intermediate. wikipedia.org

    A classic example is the hydrohalogenation with hydrogen bromide (HBr). The reaction is initiated by the attack of the alkene's π-electrons on the electrophilic hydrogen of HBr. wikipedia.org This leads to the formation of a carbocation intermediate and a bromide ion. organic-chemistry.org The subsequent attack of the bromide nucleophile on the carbocation yields the final product. wikipedia.orgorganic-chemistry.org According to Markovnikov's rule, the hydrogen atom adds to the carbon atom that already has the greater number of hydrogen atoms. Therefore, the reaction of this compound with HBr is expected to yield 1,11-dibromododecane as the major product, proceeding through the more stable secondary carbocation.

    Halogenation, for instance with bromine (Br₂), is another characteristic electrophilic addition reaction. The bromine molecule becomes polarized as it approaches the electron-rich double bond, leading to a heterolytic cleavage of the Br-Br bond and the formation of a cyclic bromonium ion intermediate. The subsequent backside attack by the bromide ion results in the formation of a vicinal dihalide. In the case of this compound, this reaction would produce 1,2,12-tribromododecane.

    Cycloaddition Reactions

    Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. cmu.edu The terminal double bond of this compound can act as a "dienophile" in the well-known Diels-Alder reaction. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com This [4+2] cycloaddition involves the reaction of a conjugated diene with an alkene (the dienophile) to form a six-membered ring. wikipedia.orglibretexts.org The reaction is typically concerted, meaning all bond-making and bond-breaking occurs in a single step. libretexts.org For the Diels-Alder reaction to occur, the diene must be in the s-cis conformation. wikipedia.orglibretexts.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, although simple alkenes can also participate. organic-chemistry.org When this compound acts as a dienophile with a diene such as 1,3-butadiene, a substituted cyclohexene (B86901) derivative is formed.

    Another important class of cycloadditions is the 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition. wikipedia.orgnih.gov This reaction occurs between a 1,3-dipole (a molecule with delocalized electrons over three atoms, such as an azide) and a dipolarophile (an alkene or alkyne) to form a five-membered heterocyclic ring. wikipedia.orgyoutube.com The reaction of this compound with an organic azide, for example, would lead to the formation of a triazole-substituted dodecyl bromide. The copper-catalyzed version of this reaction, often referred to as a "click reaction," is highly efficient and regioselective. wikipedia.orgorganic-chemistry.org

    Reaction Type Reactant Expected Major Product Key Features
    HydrobrominationHBr1,11-DibromododecaneFollows Markovnikov's rule, proceeds via a secondary carbocation.
    BrominationBr₂1,2,12-TribromododecaneProceeds via a cyclic bromonium ion intermediate.
    Diels-Alder1,3-Butadiene4-(10-Bromodecyl)cyclohexene[4+2] cycloaddition, forms a six-membered ring. wikipedia.orglibretexts.org
    1,3-Dipolar CycloadditionOrganic Azide (R-N₃)1-(10-Bromodecyl)-4-alkyl-1,2,3-triazoleForms a five-membered heterocyclic ring. wikipedia.org

    Polymerization Initiator Derivatization

    The presence of a terminal bromo group makes this compound a valuable precursor for the synthesis of macromolecular initiators, particularly for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). organic-chemistry.orgthescipub.com ATRP allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. organic-chemistry.orgnih.gov

    The fundamental principle of ATRP involves the reversible activation of a dormant species (an alkyl halide) by a transition metal complex (e.g., a copper(I) complex with a ligand) to generate a propagating radical. thescipub.com The bromo-functional end of a molecule derived from this compound can act as the initiator for the polymerization of various vinyl monomers.

    For instance, this compound can be envisioned as a starting material to create a bifunctional initiator. The terminal alkene can be functionalized to introduce a second initiating site or a group that can be converted into one. This allows for the synthesis of block copolymers. youtube.comdergipark.org.tr For example, the terminal alkene could undergo a reaction to attach a group that can initiate the polymerization of a different type of monomer, leading to the formation of an A-B block copolymer.

    A common application of ATRP is the synthesis of well-defined homopolymers and block copolymers from monomers like styrene (B11656) and methyl methacrylate (B99206) (MMA). rsc.orgcmu.edukpi.ua By using a bromo-initiator, the polymerization can be controlled to produce polymers with predetermined chain lengths. For example, an initiator derived from this compound could be used to first polymerize styrene to create a polystyrene block with a bromine end-group. This macroinitiator can then be used to initiate the polymerization of methyl methacrylate, resulting in a poly(styrene)-b-poly(methyl methacrylate) (PS-b-PMMA) block copolymer. dergipark.org.trpolymersource.ca

    The general scheme for such a process would be:

    Initiator Synthesis: Modification of this compound to create a suitable ATRP initiator.

    First Block Polymerization: ATRP of the first monomer (e.g., styrene) using the synthesized initiator.

    Second Block Polymerization: The resulting macroinitiator is used to polymerize the second monomer (e.g., methyl methacrylate) to form the block copolymer.

    Monomer Initiator Type Resulting Polymer Structure Potential Application
    StyreneMonofunctional initiator from this compoundPolystyrene with a dodecyl-bromo end groupFunctional polymer precursor
    Methyl MethacrylateMonofunctional initiator from this compoundPoly(methyl methacrylate) with a dodecyl-bromo end groupFunctional polymer precursor
    Styrene, then Methyl MethacrylateBifunctional initiator derived from this compoundPoly(styrene)-b-poly(methyl methacrylate)Thermoplastic elastomers, nanomaterials youtube.com

    Applications of 12 Bromododec 1 Ene in Advanced Materials Science and Polymer Chemistry

    Precursor for Monomer Synthesis in Polymerization

    The dual reactivity of 12-Bromododec-1-ene makes it an ideal starting material for crafting custom monomers designed for specific polymerization processes and target polymer architectures. mdpi.comrsc.org The terminal double bond is available for addition polymerization, while the bromo- group can be readily converted into other functional groups through nucleophilic substitution, enabling the attachment of various moieties.

    Side-chain liquid crystal polymers (SCLCPs) are a class of materials where rigid, rod-like mesogenic units are attached as side chains to a flexible polymer backbone. mdpi.commdpi.com These materials combine the properties of polymers with the anisotropic behavior of liquid crystals. medcraveonline.com this compound is an excellent candidate for creating monomers for SCLCPs. The long aliphatic chain can act as a flexible spacer, which decouples the motion of the polymer backbone from the mesogenic units, a crucial feature for the formation of liquid crystalline phases. preprints.org

    A general synthetic strategy involves a two-step process. First, the bromo- group of this compound is substituted with a mesogenic group. Second, the terminal alkene of the resulting molecule is polymerized. This creates a polymer with liquid crystalline properties. mdpi.com

    Table 1: General Synthesis Pathway for SCLCP Monomer from this compound

    StepDescriptionReactantsProduct
    1 Attachment of Mesogen This compound, Mesogen with a nucleophilic group (e.g., a phenol)Mesogen-spacer-alkene monomer
    2 Polymerization The synthesized monomer, Radical initiator (e.g., AIBN)Side-chain liquid crystal polymer

    This modular approach allows for the tuning of properties by selecting different mesogenic units or modifying the spacer length to control the thermal behavior and phase transitions of the final SCLCP. preprints.orgwikipedia.org

    The distinct reactivity of its two functional groups allows this compound to be a key component in designing complex and functionalized polymer architectures. beilstein-journals.org It can be used to synthesize macromonomers, graft copolymers, and polymers with precisely placed functional side chains. For example, the terminal alkene can be polymerized first, yielding a poly(12-bromododecane) backbone. The bromine atoms along this chain then serve as reactive sites for grafting other polymer chains or attaching functional molecules, leading to materials with tailored properties for specific applications. rsc.org This method provides a pathway to materials with unique thermal or mechanical properties that are dictated by the sequence and nature of the incorporated functional groups. rsc.org

    Synthesis of Side-Group Liquid Crystal Polymer Precursors

    Role in Nanomaterial Synthesis and Surface Modification

    In the realm of nanotechnology, this compound and its derivatives are instrumental in controlling the synthesis and surface properties of nanomaterials. mdpi.comnih.gov The ability to introduce specific functionalities at the nanoscale is critical for applications in electronics, catalysis, and biomedicine.

    Colloidal nanocrystals, such as cesium lead bromide (CsPbBr₃) perovskites, have remarkable optical properties but require surface ligands for stability and to control their growth and morphology. nih.govunimib.itrsc.org this compound is a precursor for synthesizing novel ligands for this purpose. rsc.org

    In one study, this compound was used as the starting material to create a zwitterionic sulfobetaine (B10348) ligand, referred to as ASDC12. rsc.org The synthesis involved converting the bromo- group to a dimethylamine (B145610), which was then reacted to add a sulfobetaine group. This ligand, featuring a long hydrocarbon tail derived from the original molecule, was used in the synthesis of CsPbBr₃ nanocrystals. rsc.org The research demonstrated that this ligand could effectively control the morphology of the nanocrystals, showcasing the importance of rational ligand design initiated from precursors like this compound. rsc.org The structure of the ligand shell is critical for passivating the nanocrystal surface and influencing charge transfer processes. escholarship.orgnih.gov

    Table 2: Synthesis of ASDC12 Ligand from this compound

    StepStarting MaterialReagentsIntermediate/ProductReference
    1 1,12-dibromododecane (B1294643)t-BuOKThis compound rsc.org
    2 This compoundDimethylamine hydrochloride, Cs₂CO₃N,N-dimethyldodec-11-en-1-amine rsc.org
    3 N,N-dimethyldodec-11-en-1-amine1,4-butane sultone4-(dodec-11-en-1-yldimethylammonio)butane-1-sulfonate (ASDC12) rsc.org

    Surface Grafting and Functionalization of Substrates

    Surface functionalization is a key technique to alter the properties of a material, such as its wettability, biocompatibility, or chemical reactivity. nih.govnih.govmdpi.com The process of covalently attaching polymer chains to a substrate is known as surface grafting. rsc.orgresearchgate.net this compound is well-suited for this purpose through two primary strategies: "grafting-to" and "grafting-from". researchgate.net

    In the "grafting-to" method, a polymer is synthesized first and then attached to a surface. A polymer derived from a this compound monomer could be attached to a surface via its end-groups. In the "grafting-from" approach, initiator molecules are first immobilized on the surface, and the monomer is then polymerized directly from these sites. researchgate.netmdpi.com The alkene group of this compound could participate in such a surface-initiated polymerization, creating a dense layer of grafted polymer chains with pendant bromo- groups available for further functionalization.

    Table 3: Surface Grafting Strategies Using this compound

    StrategyDescriptionRole of this compoundResulting Surface
    Grafting-to Pre-formed polymer chains are attached to a substrate.The bromo- or alkene-derived functional group at the end of a polymer chain reacts with the surface.Surface with a less dense layer of tethered polymer chains. researchgate.net
    Grafting-from Monomers are polymerized from initiators anchored to the substrate. researchgate.netThe alkene group participates in surface-initiated polymerization.Surface with a high-density "brush" of polymer chains. mdpi.com

    Sustainable Polymer Development from this compound Derived Monomers

    The development of sustainable polymers is a major goal in modern materials science, guided by the principles of green chemistry. mdpi.comnumberanalytics.comumn.edu While this compound is typically derived from non-renewable fossil fuels, its use in creating highly functional, durable, and efficient materials aligns with broader sustainability objectives. chemrxiv.org The principles of green chemistry emphasize not only the use of renewable feedstocks but also the design of processes and products that are efficient and minimize waste. umn.educhemrxiv.org

    Polymers derived from this compound can contribute to sustainability by enabling the creation of advanced materials that improve the efficiency of technologies, such as optoelectronics or sensors. For example, creating more stable and efficient perovskite nanocrystals for lighting or displays can reduce energy consumption over the device's lifetime. rsc.orgiphy.ac.cn Furthermore, the functional groups introduced via this precursor can be used to design polymers for a circular economy, for instance by incorporating functionalities that facilitate easier degradation or recycling. The versatility of monomers derived from this compound allows for the synthesis of polymers with precisely controlled properties, which is a key aspect of designing safer and more sustainable materials. nih.govmdpi.com

    Role of 12 Bromododec 1 Ene in the Synthesis of Biologically Relevant and Specialty Molecules

    Asymmetric Synthesis of Pheromones and Bioactive Lipids

    The specific chain length and functional groups of 12-bromododec-1-ene make it a suitable precursor for the synthesis of certain pheromones and lipidic structures. The terminal double bond and the bromo- functional group provide two reactive centers that can be manipulated in a controlled manner to build the carbon skeleton and introduce necessary functionalities.

    Stereocontrolled Pathways to Insect Pheromones

    This compound serves as a key intermediate in the asymmetric synthesis of certain insect pheromones. nih.gov These syntheses often involve the coupling of a chiral fragment with an achiral one, where this compound can act as the latter. The terminal double bond can be preserved for later-stage modifications or can be part of the final pheromone structure.

    A notable example is the synthesis of (S)-14-methyl-1-octadecene, the sex pheromone of the peach leafminer moth (Lyonetia clerkella). nih.gov In one synthetic approach, this compound is converted to its corresponding Grignard reagent. researchgate.net This organometallic species is then coupled with a chiral tosylate intermediate in the presence of a lithium tetrachlorocuprate (Li₂CuCl₄) catalyst. researchgate.net This cross-coupling reaction constructs the carbon backbone of the target pheromone. researchgate.net The use of a chiral starting material for the tosylate fragment ensures the correct stereochemistry in the final product. nih.gov

    The synthesis of other lepidopteran female sex pheromones has also been achieved using methodologies where a precursor like this compound could be theoretically applied. nih.gov These syntheses often rely on cross-metathesis reactions to form specific cis-olefins, a common structural motif in insect pheromones. nih.gov Iron-catalyzed cross-coupling reactions also present a sustainable and efficient method for creating the alkyl-alkenyl linkages found in many pheromones. beilstein-journals.orgnih.gov

    Pheromone ComponentSynthetic Strategy involving this compound derivativeKey ReactionRef.
    (S)-14-Methyl-1-octadeceneCoupling of Grignard reagent from this compound with a chiral tosylateLi₂CuCl₄-mediated C-C coupling nih.govresearchgate.net

    Role in the Synthesis of Biologically Relevant Lipidic Structures

    The long aliphatic chain of this compound makes it a suitable building block for the synthesis of complex lipids and their fluorescently labeled analogs, which are crucial tools for studying lipid metabolism and signaling in living cells. semanticscholar.org Bioactive lipids are essential for various cellular functions, and understanding their dynamics often requires chemically synthesized probes. frontiersin.orgnih.gov

    In one reported synthesis, this compound is used to introduce a long alkenyl chain to a phenolic compound through a condensation reaction. semanticscholar.org This reaction forms an ether linkage and results in a molecule containing both a terminal double bond and an aromatic ring. semanticscholar.org This intermediate can then undergo further transformations, such as Miyaura-Suzuki cross-coupling, to build more complex structures. semanticscholar.org The terminal alkene provides a handle for introducing fluorescent tags or other functionalities.

    The synthesis of a BODIPY-labeled sphingosine (B13886) analog illustrates this application. semanticscholar.org this compound is first reacted with 4-bromophenol (B116583) to form 1-bromo-4-(dodec-11-en-1-yloxy)benzene. semanticscholar.org This intermediate is then converted into a boronic acid and coupled with a protected bromopyrrole. semanticscholar.org A series of subsequent steps, including deprotection and condensation with another pyrrole (B145914) derivative, ultimately yields the fluorescently labeled sphingosine analog. semanticscholar.org This synthetic strategy highlights the role of this compound in providing a flexible linker for attaching reporter groups to biologically relevant lipid scaffolds.

    Precursors for Pharmaceutical and Agrochemical Intermediates

    The dual functionality of this compound makes it a useful starting material for creating intermediates in the pharmaceutical and agrochemical industries. nbinno.com While direct applications are not extensively documented in publicly available literature, its structure lends itself to the synthesis of more complex molecules with potential biological activity. The terminal alkene can be functionalized through various reactions such as epoxidation, dihydroxylation, or hydroboration-oxidation, while the bromide can be displaced by a wide range of nucleophiles to introduce different functional groups.

    For instance, derivatives of long-chain alkenes have been investigated for their insecticidal and acaricidal properties. researchgate.net Although 1,1-difluoro-2-bromododec-1-ene was found to be inactive, related compounds like 1,1-difluorododec-1-ene showed significant insecticidal activity. researchgate.net This suggests that the dodecene backbone can be a relevant scaffold for agrochemical research, and this compound could serve as a precursor for synthesizing such analogs.

    In the pharmaceutical context, the long lipophilic chain of this compound can be incorporated into drug candidates to enhance their membrane permeability or to target lipid-rich environments. The synthesis of n-bromododecane-1,12-diols, which are potent general anesthetics, demonstrates the utility of related brominated long-chain alkanes in medicinal chemistry. nih.gov

    Synthesis of Surfactants and Lubricant Additives

    The hydrophobic nature of the twelve-carbon chain in this compound makes it an ideal tail group for surfactants and a component in lubricant additives. myskinrecipes.com

    Zwitterionic Sulfobetaine (B10348) Ligands

    This compound is a key starting material in the synthesis of zwitterionic sulfobetaine ligands. rsc.org These specialized surfactants have applications in materials science, for example, in controlling the morphology of perovskite nanocrystals. rsc.org

    The synthesis of the zwitterionic sulfobetaine ligand ASDC12 begins with this compound. rsc.org The synthesis proceeds through a two-step sequence:

    Amination: this compound undergoes a nucleophilic substitution reaction with dimethylamine (B145610) to replace the bromine atom and form N,N-dimethyldodec-11-en-1-amine. rsc.org

    Sulfobetaination: The resulting tertiary amine is then reacted with 1,4-butane sultone. This reaction opens the sultone ring and introduces the sulfonate group, yielding the final zwitterionic sulfobetaine ligand. rsc.org

    These ligands, which possess both a positive (quaternary ammonium) and a negative (sulfonate) charge, are highly polar and can influence the growth and stabilization of nanoparticles in solution. rsc.orgresearchgate.netresearchgate.netrsc.org

    Ligand/SurfactantSynthetic PrecursorKey Reaction StepsApplicationRef.
    ASDC12 (Zwitterionic Sulfobetaine)This compound1. SN2 with dimethylamine 2. Reaction with 1,4-butane sultoneControl of CsPbBr₃ Nanocrystal Morphology rsc.org

    The synthesis of various surfactants often involves the combination of a hydrophobic tail, like the dodecenyl group from this compound, with a hydrophilic head group. diva-portal.orgwhiterose.ac.ukrsc.org Similarly, lubricant additives can be synthesized by incorporating long alkyl or alkenyl chains to improve oil solubility and performance under extreme pressure and temperature conditions. wipo.intgoogle.comresearchgate.netajchem-b.commdpi.com

    Computational and Theoretical Investigations of 12 Bromododec 1 Ene

    Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

    Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the chemical behavior of molecules like 12-bromododec-1-ene. univ-amu.frrsdjournal.org These methods, rooted in quantum mechanics, provide highly accurate data on molecular systems. rsdjournal.org Density Functional Theory (DFT) is a particularly powerful tool within this domain, offering a balance between computational cost and accuracy for studying molecular properties. mdpi.comchemrxiv.org

    The electronic structure of this compound is characterized by the interplay between the long alkyl chain, the terminal double bond (vinyl group), and the bromine atom at the other end of the chain. The electron-withdrawing nature of the bromine atom influences the electron density distribution across the entire molecule. The carbon-carbon double bond introduces a region of high electron density, making it a potential site for electrophilic attack. acs.org

    Computational studies on similar haloalkenes have shown that the nature and position of the halogen atom significantly impact the molecule's reactivity. acs.orgnih.gov For instance, the presence of a double bond can be activated by electron-withdrawing groups, making it susceptible to nucleophilic attack. acs.org DFT calculations can map the molecular electrostatic potential (MESP), which visualizes the charge distribution and helps identify the most reactive sites for electrophilic and nucleophilic attacks. mdpi.com

    Table 1: Calculated Reactivity Descriptors for a Model Haloalkene System.
    DescriptorCalculated Value (a.u.)Interpretation
    Chemical Potential (µ)-0.15Indicates the tendency of electrons to escape from the system.
    Chemical Hardness (η)0.25Measures resistance to change in electron distribution.
    Global Electrophilicity (ω)0.045Quantifies the electrophilic nature of the molecule.

    Computational chemistry offers powerful tools to predict the most likely pathways a reaction will follow, which is crucial for understanding and controlling chemical synthesis. rsc.org For this compound, theoretical calculations can elucidate the mechanisms of various reactions, such as addition reactions at the double bond or substitution reactions at the carbon-bromine bond.

    By calculating the activation energies for different potential reaction pathways, chemists can predict which products are kinetically favored. rsc.orgnih.gov For example, in reactions with nucleophiles, it's possible to determine whether the reaction will proceed via an S_N2 mechanism at the C-Br bond or an addition-elimination reaction at the double bond. DFT calculations have been successfully used to predict the distribution of addition and substitution products in reactions of haloalkenes. acs.org These computational models can accurately forecast the outcome of reactions, guiding experimental efforts. acs.org

    Intrinsic Reaction Coordinate (IRC) calculations can further map the entire reaction path from reactants to products through the transition state, providing a detailed picture of the molecular geometry changes throughout the reaction. acs.org This level of detail is invaluable for understanding the subtle factors that govern reaction selectivity.

    Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The energies and shapes of these orbitals are critical in determining how a molecule will interact with other reagents. numberanalytics.com

    For this compound, the HOMO is typically associated with the π-system of the C=C double bond, making this site nucleophilic and susceptible to attack by electrophiles. The LUMO, on the other hand, is often localized around the antibonding σ* orbital of the C-Br bond, indicating that this is the most likely site for a nucleophilic attack leading to bromide displacement.

    The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Computational methods can precisely calculate the energies of these frontier orbitals.

    Table 2: Calculated Frontier Molecular Orbital Energies for a Model Haloalkene.
    OrbitalEnergy (eV)
    HOMO-6.2
    LUMO0.5
    HOMO-LUMO Gap6.7

    The interaction between the frontier orbitals governs the stereoselectivity and regioselectivity of many reactions, such as cycloadditions. wikipedia.orgresearchgate.net By analyzing the symmetry and coefficients of the HOMO and LUMO, one can predict the preferred orientation of approach for reacting molecules. imperial.ac.uk

    Predicting Reaction Pathways and Selectivity

    Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

    While quantum chemical calculations provide detailed electronic information, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound and for studying its interactions with other molecules or surfaces. aip.orgwustl.edu

    The long dodecyl chain of this compound can adopt a multitude of conformations. MD simulations can identify the most stable, low-energy conformations by simulating the molecule's movement and interactions over a period of time. mun.ca This is achieved by solving Newton's equations of motion for the atoms in the system, using a force field to describe the potential energy. wustl.edu These simulations have been successfully applied to study the conformational behavior of long-chain n-alkanes. acs.org

    Furthermore, MD simulations can model how this compound molecules interact with each other and with their environment, such as in a solvent or on a surface. igem.wikivolkamerlab.org Studies on similar long-chain haloalkanes have used MD to investigate their self-assembly and formation of organized structures on surfaces. aip.orgacs.org These simulations can reveal details about intermolecular forces, such as van der Waals and electrostatic interactions, that govern these processes. igem.wiki

    Table 3: Example Output from a Molecular Dynamics Simulation of a Long-Chain Alkane.
    PropertySimulated ValueExperimental Value
    Liquid Density (g/cm³) at 323.15 K0.7450.749
    Surface Tension (mN/m) at 323.15 K24.525.1

    Advanced Modeling of Spectroscopic Signatures (e.g., NMR Chemical Shifts)

    Computational chemistry provides powerful methods for predicting spectroscopic data, which is invaluable for structure elucidation and verification. frontiersin.org The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a prime example of this capability. scm.com

    By employing methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus in this compound. scielo.brnih.gov From these tensors, the isotropic chemical shifts can be derived and compared directly with experimental NMR spectra. nih.gov This comparison can help in assigning the signals in a complex spectrum and confirming the molecular structure.

    The accuracy of these predictions depends on several factors, including the chosen level of theory (functional and basis set) and the treatment of solvent effects. nih.govgithub.io Recent advancements, including the use of machine learning models trained on large datasets of experimental and calculated shifts, have further improved the accuracy of NMR predictions. researchgate.netnih.gov For flexible molecules like this compound, it is often necessary to perform a conformational search and calculate the Boltzmann-averaged chemical shifts over the most stable conformers to achieve good agreement with experimental data. github.io

    Analytical Methodologies for the Study of 12 Bromododec 1 Ene and Its Derivatives

    Spectroscopic Characterization Techniques

    Spectroscopy is a cornerstone in the characterization of organic compounds. By probing the interaction of molecules with electromagnetic radiation, various spectroscopic methods provide detailed information about the molecular structure, functional groups, and molecular weight of a substance.

    Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 12-bromododec-1-ene and its derivatives. ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

    ¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, specific signals corresponding to the different types of protons are expected. The terminal vinyl protons (CH ₂=CH-) typically appear in the downfield region (around 4.9-5.9 ppm) and exhibit complex splitting patterns due to geminal and vicinal coupling. The proton on the second carbon (=CH -) will also resonate in this region. The methylene (B1212753) protons adjacent to the bromine atom (-CH₂-Br) are expected to show a triplet at approximately 3.4 ppm. The remaining methylene protons in the long alkyl chain will produce a series of overlapping multiplets in the upfield region of the spectrum (around 1.2-2.1 ppm).

    ¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound provides complementary information. The two carbons of the terminal double bond (C=C) are expected to have distinct chemical shifts in the olefinic region (around 114 ppm for the =CH₂ carbon and 139 ppm for the -CH= carbon). The carbon atom bonded to the bromine atom (-C H₂-Br) will appear at a characteristic chemical shift (around 34 ppm). The other methylene carbons of the dodecyl chain will resonate in the aliphatic region of the spectrum (typically between 25 and 33 ppm).

    For derivatives of this compound, such as 1-(12-bromododecyl)-5-chloroindoline-2,3-dione, the NMR spectra become more complex, showing additional signals corresponding to the aromatic and heterocyclic portions of the molecule. researchgate.net

    Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

    Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
    H₂ C=~4.9-5.0~114
    =CH -~5.7-5.9~139
    -CH₂ -CH=~2.0-2.1~34
    -(CH₂ )₈-~1.2-1.5~25-33
    -CH₂ -Br~3.4~34

    Note: These are approximate values and can vary depending on the solvent and experimental conditions.

    Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. msu.edu It also provides information about the structure through the analysis of fragmentation patterns.

    Electron Impact Mass Spectrometry (EI-MS): In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (246/248 g/mol ), showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). msu.edu Common fragmentation pathways would involve the loss of a bromine atom and cleavage of the long alkyl chain.

    High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental formula of the compound. bioanalysis-zone.com This is a crucial step in confirming the identity of a newly synthesized compound. For this compound (C₁₂H₂₃Br), the exact mass would be calculated and compared to the experimentally measured value to confirm its composition. bioanalysis-zone.com

    Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wikipedia.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific functional groups.

    Key expected IR absorption bands include:

    C-H stretching of the vinyl group (=C-H): around 3075 cm⁻¹

    C=C stretching of the alkene: around 1640 cm⁻¹ libretexts.org

    C-H stretching of the alkyl chain (-C-H): just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) libretexts.org

    C-H bending vibrations: around 1465 cm⁻¹ and in the 910-990 cm⁻¹ region for the terminal alkene. libretexts.org

    C-Br stretching: in the fingerprint region, typically around 560-690 cm⁻¹.

    For derivatives, additional characteristic peaks would appear. For instance, a derivative containing a carbonyl group would show a strong absorption band in the region of 1650-1800 cm⁻¹. rsc.org

    Table 2: Characteristic IR Absorption Bands for this compound

    Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
    Alkene=C-H Stretch~3075
    AlkeneC=C Stretch~1640
    Alkane-C-H Stretch2850-2960
    Alkene=C-H Bend910-990
    Alkyl HalideC-Br Stretch560-690

    Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (EI-MS, HRMS)

    Chromatographic Separation and Purity Assessment

    Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. Gas chromatography and high-performance liquid chromatography are the most commonly used methods in this context.

    Gas Chromatography (GC): GC is a technique used to separate and analyze compounds that can be vaporized without decomposition. libretexts.org It is well-suited for monitoring the progress of reactions involving this compound and for assessing the purity of the final product. youtube.com In a typical GC analysis, a small amount of the sample is injected into the instrument, where it is vaporized and carried by an inert gas (the mobile phase) through a column (the stationary phase). The separation is based on the differential partitioning of the components between the mobile and stationary phases. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. The area under each peak in the chromatogram is proportional to the amount of that compound present, allowing for quantitative analysis. youtube.com

    High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that uses a liquid mobile phase and a solid stationary phase. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. For derivatives of this compound, which may be larger and less volatile, HPLC is often the preferred method for purification and analysis. Different types of HPLC columns (e.g., normal-phase, reverse-phase) can be used depending on the polarity of the compounds to be separated.

    Solid-State Analysis of this compound Derived Compounds

    While this compound itself is a liquid at room temperature, many of its derivatives are crystalline solids. cymitquimica.com The study of these solids in their crystalline state provides valuable insights into the three-dimensional structure of the molecules and the nature of the intermolecular interactions that govern their packing in the crystal lattice.

    The primary technique for solid-state analysis is X-ray crystallography . This method can determine the precise arrangement of atoms within a crystal, providing detailed information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonds and van der Waals forces.

    For example, the crystal structure of 1-(12-bromododecyl)indoline-2,3-dione , a derivative of this compound, has been determined. Current time information in Bangalore, IN. In this structure, the indoline (B122111) portion is nearly planar, and the 12-bromododecyl chain adopts an all-trans conformation for most of its length. The molecules pack in a micellar-like structure driven by C—H⋯O hydrogen bonds and π-stacking interactions between the indoline head groups. Current time information in Bangalore, IN.

    Another example is 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine . molaid.com Its crystal structure reveals that the imidazolopyridine units are associated through slipped π–π stacking interactions and weak hydrogen bonds. The 12-bromododecyl chains overlap with each other between these stacks. molaid.com

    Hirshfeld surface analysis is a computational tool often used in conjunction with X-ray crystallography to visualize and quantify intermolecular interactions within a crystal. For the aforementioned derivatives, Hirshfeld analysis has shown that H⋯H, H⋯O/O⋯H, and H⋯Br/Br⋯H contacts are the most significant contributors to the crystal packing. Current time information in Bangalore, IN.molaid.com

    X-ray Crystallography for Molecular and Crystal Structure Determination

    X-ray crystallography is a definitive experimental technique used to determine the precise arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org By analyzing the diffraction pattern produced when a crystal is exposed to an X-ray beam, scientists can generate a three-dimensional model of the electron density, revealing atomic positions, bond lengths, and bond angles with high precision. wikipedia.org This methodology has been instrumental in characterizing the structures of various complex molecules, from minerals to large biological proteins. wikipedia.orglibretexts.org

    In the study of this compound derivatives, single-crystal X-ray diffraction provides invaluable insights into their molecular conformation and crystal packing. For instance, the analysis of derivatives like 1-(12-bromododecyl)indoline-2,3-dione and 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine has revealed detailed structural information.

    In the case of 1-(12-bromododecyl)indoline-2,3-dione, the indoline portion of the molecule is nearly planar, while the attached 12-bromododecyl chain predominantly adopts an all-trans conformation, except for a gauche arrangement at the terminal C-C-C-Br fragment. nih.govresearchgate.net Similarly, the analysis of 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine shows that the molecule has a V-shape. researchgate.net The middle eight-carbon section of its dodecyl chain is mostly planar and forms a dihedral angle of 21.9(8)° with the imidazolopyridine moiety. researchgate.net A notable feature in this structure is the disorder of the terminal –CH2Br group, which exists in two positions with a refined occupancy ratio. researchgate.net

    These crystallographic studies provide foundational data for understanding the structure-property relationships in these materials.

    Table 1: Crystallographic Data for this compound Derivatives

    Parameter 1-(12-bromododecyl)indoline-2,3-dione nih.gov 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine researchgate.net
    Chemical Formula C₂₀H₂₈BrNO₂ C₂₄H₃₀Br₂N₄O₂
    Formula Weight 394.34 598.34
    Crystal System Monoclinic Monoclinic
    Space Group P2₁/c P2₁/c
    a (Å) 23.3283 (6) 9.0746 (3)
    b (Å) 5.5645 (2) 26.6573 (9)
    c (Å) 16.2797 (5) 11.2319 (4)
    **β (°) ** 108.823 (1) 108.434 (1)
    **Volume (ų) ** 1996.84 (10) 2577.85 (15)
    Z 4 4

    Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

    Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. researchgate.netmjcce.org.mk By partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal, this method allows for the mapping of close contacts between neighboring molecules. researchgate.netuctm.edu The analysis generates two-dimensional "fingerprint plots" that summarize the types and relative significance of these interactions. researchgate.net

    This methodology has been applied to derivatives of this compound to deconstruct their complex crystal packing. For 1-(12-bromododecyl)indoline-2,3-dione, Hirshfeld analysis reveals that the crystal packing is dominated by van der Waals forces, specifically H···H contacts, which account for 58.9% of all interactions. nih.govresearchgate.net Other significant contributions come from H···O/O···H (17.9%) and H···Br/Br···H (9.5%) contacts, which correspond to weak C-H···O hydrogen bonds and halogen interactions, respectively. nih.govresearchgate.net

    A similar analysis of 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine also highlights the predominance of H···H interactions (48.1%). researchgate.net This is followed by H···Br/Br···H (15.0%) and H···O/O···H (12.8%) contacts. researchgate.net The data collectively show that the long dodecyl chains contribute significantly to the crystal packing through numerous, albeit weak, H···H contacts, while more specific interactions involving heteroatoms also play a crucial role. researchgate.netresearchgate.net

    Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

    Interaction Type 1-(12-bromododecyl)indoline-2,3-dione nih.govresearchgate.net 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine researchgate.net
    H···H 58.9% 48.1%
    H···O/O···H 17.9% 12.8%
    H···Br/Br···H 9.5% 15.0%
    H···C/C···H 7.4% 8.8%
    C···C 1.8% 2.1%
    C···Br/Br···C 1.4% 1.3%
    Other 3.1% 1.9%

    Environmental and Sustainability Considerations in the Research and Application of 12 Bromododec 1 Ene

    Principles of Green Chemistry in Process Design and Optimization

    Green chemistry provides a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of 12-bromododec-1-ene can be analyzed through this lens to identify areas for improvement in terms of waste, safety, and energy use.

    A common laboratory-scale synthesis of this compound involves the reaction of dodec-11-en-1-ol with triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) in a solvent like dichloromethane (B109758). mdpi.comresearchgate.net While this method can achieve a high yield of 90%, it generates significant waste and involves hazardous materials. mdpi.com

    Waste Generation: The primary byproduct of this reaction is triphenylphosphine oxide (Ph₃PO), and another is bromoform (B151600) (CHBr₃) derived from the CBr₄. For every mole of this compound produced, at least one mole of triphenylphosphine oxide is generated as a stoichiometric byproduct. The separation of these byproducts from the desired product requires purification steps, often involving column chromatography, which in turn consumes additional solvents and generates more waste. mdpi.com

    Hazardous Reagents and Solvents:

    Carbon Tetrabromide (CBr₄): This reagent is a known toxin and environmental hazard.

    Dichloromethane (CH₂Cl₂): A widely used solvent in this synthesis, it is a suspected carcinogen and is subject to strict regulatory controls. mdpi.com

    Triphenylphosphine (PPh₃): While less hazardous than the other reagents, it is still a chemical that requires careful handling.

    The principles of green chemistry advocate for the avoidance of such hazardous substances and the design of syntheses that maximize atom economy—the measure of how many atoms from the reactants are incorporated into the final product. acs.org The aforementioned synthesis has a relatively low atom economy due to the large mass of the byproducts compared to the product.

    Table 1: Reagents and Byproducts in a Common Synthesis of this compound
    Reactant/Reagent Formula Molar Mass ( g/mol ) Role in Synthesis Associated Waste/Byproduct Hazards
    Dodec-11-en-1-olC₁₂H₂₄O184.32Starting Material-Irritant
    TriphenylphosphineP(C₆H₅)₃262.29ReagentTriphenylphosphine oxideIrritant
    Carbon TetrabromideCBr₄331.63Brominating AgentBromoformToxic, Environmental Hazard
    DichloromethaneCH₂Cl₂84.93SolventSolvent WasteSuspected Carcinogen

    Designing for energy efficiency involves choosing the least energy-intensive chemical routes, preferably those that can be conducted at ambient temperature and pressure. rsc.org The synthesis of this compound from dodec-11-en-1-ol is typically carried out at low temperatures (-10 °C to start) and then allowed to warm, which requires energy for initial cooling. mdpi.com The subsequent purification by column chromatography and solvent removal via rotary evaporation are also energy-consuming steps. mdpi.com

    Waste Prevention and Hazard Reduction in Synthesis

    Potential for Degradation and Environmental Fate Studies of this compound Derivatives

    The environmental fate of a chemical is a critical aspect of its sustainability profile. For this compound, its persistence, potential for bioaccumulation, and biodegradability are key considerations. Haloalkanes and haloalkenes can be persistent in the environment and pose risks due to their potential toxicity and ability to accumulate in food chains. rroij.comstudypug.com

    While specific studies on this compound are limited, research on similar long-chain haloalkanes and bromoalkenes provides insights into its likely environmental behavior. The biodegradation of long-chain alkanes is a known microbial process. nih.gov For halogenated compounds, the initial and often rate-limiting step in degradation is the cleavage of the carbon-halogen bond. reanin.com

    Several bacterial strains, such as Pseudomonas and Rhodococcus, have been identified that can degrade bromoalkanes. studypug.comstrategicrevenueinsights.com These microorganisms often possess enzymes called haloalkane dehalogenases, which catalyze the hydrolytic cleavage of the carbon-bromine bond to produce an alcohol and a halide ion. nih.gov In the case of this compound, this would likely lead to the formation of dodec-11-en-1-ol, which can then be further metabolized by the microorganism. The terminal double bond also presents a site for potential microbial oxidation.

    Studies on the biodegradation of n-alkanes have shown that bacteria can degrade long-chain hydrocarbons, with some strains capable of degrading alkanes up to C37. nlc-bnc.ca The rate of degradation can, however, be influenced by the chain length.

    Table 2: Predicted Environmental Fate Parameters for a Similar Compound (2-bromododec-1-ene)
    Parameter Predicted Value Significance
    Biodegradation Half-Life7.24 daysSuggests potential for relatively rapid degradation in the environment.
    Bioconcentration Factor240 L/kgIndicates a moderate potential for accumulation in aquatic organisms.
    Soil Adsorption Coefficient (Koc)2.63e+3 L/kgSuggests that the compound is likely to adsorb to soil and sediment.

    Source: U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard prediction for 2-bromododec-1-ene (DTXSID10373656), a structural isomer. These are predicted values and should be interpreted with caution.

    Sustainable Sourcing of Feedstocks for this compound Production

    A key principle of green chemistry is the use of renewable rather than depleting feedstocks. rsc.org The traditional production of many chemical intermediates, including the likely precursors to this compound, relies on petrochemical sources. However, there is growing research into the production of key chemical building blocks from biomass. acs.org

    The precursor to this compound is likely 1-dodecene (B91753) or a related C12 olefin. The development of bio-based 1-dodecene is an active area of research. reanin.comstrategicrevenueinsights.com One promising route is the ethenolysis of fatty acid methyl esters derived from vegetable oils, such as rapeseed oil. icis.com In this process, the long-chain fatty acid ester is reacted with ethylene (B1197577) in the presence of a metathesis catalyst to yield shorter-chain olefins, including 1-decene (B1663960) and potentially 1-dodecene, depending on the feedstock. icis.com This approach offers a pathway to produce the carbon backbone of this compound from a renewable, plant-based source, thereby reducing the reliance on fossil fuels. rsc.org

    Q & A

    Basic Research Questions

    Q. What experimental strategies optimize the synthesis of 12-Bromododec-1-ene while minimizing byproducts?

    • Methodology : Use controlled bromination of dodec-1-ene under inert conditions (e.g., N₂ atmosphere) to suppress radical side reactions. Monitor reaction progress via GC-MS or HPLC to quantify intermediates and byproducts. Adjust stoichiometry (e.g., molar ratio of Br₂ to alkene) and temperature (40–60°C) to favor regioselectivity .
    • Data Validation : Compare NMR (¹H, ¹³C) and FT-IR spectra of the product with literature data to confirm purity. Quantify residual bromine using iodometric titration .

    Q. How do researchers validate the identity and purity of this compound in novel synthetic routes?

    • Methodology : Combine spectroscopic techniques (e.g., NMR, FT-IR) with chromatographic methods (GC-MS, HPLC). For purity assessment, use elemental analysis (C, H, Br) and differential scanning calorimetry (DSC) to detect impurities. Cross-validate results against reference standards from reputable databases (e.g., PubChem Compound ID 10988612) .
    • Contradiction Management : If discrepancies arise between spectroscopic and elemental data, repeat synthesis under stricter anhydrous conditions to rule out hydrolysis artifacts .

    Q. What safety protocols are critical when handling this compound in laboratory settings?

    • Methodology : Implement fume hood ventilation, wear nitrile gloves, and use chemical-resistant aprons. Store the compound in amber glassware under inert gas to prevent light- or moisture-induced degradation. Monitor airborne bromine levels using real-time gas detectors .
    • Emergency Response : Follow spill containment procedures using inert absorbents (e.g., vermiculite) and neutralize residual bromine with sodium thiosulfate solutions .

    Advanced Research Questions

    Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

    • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies for Suzuki-Miyaura couplings. Validate predictions experimentally by varying catalysts (Pd(PPh₃)₄ vs. PdCl₂) and bases (K₂CO₃ vs. Cs₂CO₃). Use kinetic studies (e.g., pseudo-first-order analysis) to correlate computational and experimental rate constants .
    • Data Interpretation : Address contradictions between predicted and observed yields by analyzing steric effects (e.g., alkyl chain flexibility) using molecular dynamics simulations .

    Q. What mechanistic insights explain the stereochemical outcomes of this compound in nucleophilic substitutions?

    • Methodology : Conduct kinetic isotope effect (KIE) studies and stereoselective trapping experiments with chiral nucleophiles (e.g., (R)- or (S)-BINOL derivatives). Characterize intermediates via cryogenic X-ray crystallography to resolve stereochemical ambiguities .
    • Contradiction Analysis : If competing SN1/SN2 pathways are observed, use solvent polarity (e.g., DMSO vs. THF) and leaving-group kinetics to isolate dominant mechanisms .

    Q. How can researchers resolve contradictions in reported toxicity profiles of this compound?

    • Methodology : Perform comparative toxicity assays (e.g., Ames test, zebrafish embryotoxicity) across independent labs using standardized protocols. Control variables such as solvent carriers (DMSO vs. ethanol) and exposure durations. Apply meta-analysis to identify outliers and systematic biases .
    • Ethical Considerations : Adhere to GDPR and institutional review board (IRB) guidelines when sharing toxicological data to balance open science and patient privacy .

    Q. What strategies improve the reproducibility of this compound-based catalytic cycles in asymmetric synthesis?

    • Methodology : Document reaction parameters exhaustively (e.g., stirring rate, degassing cycles) in supplementary materials. Use high-purity solvents (HPLC-grade) and pre-dried catalysts. Validate reproducibility via round-robin testing across multiple labs .
    • Data Reporting : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure research questions and avoid redundancy in publications .

    Methodological Frameworks

    • For Experimental Design : Apply the PICO framework (Population: reaction system; Intervention: catalytic conditions; Comparison: alternative methods; Outcome: yield/purity) to structure hypothesis-driven studies .
    • For Data Analysis : Use mixed-effects models to account for batch-to-batch variability in synthesis outcomes .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.